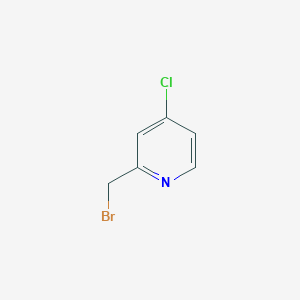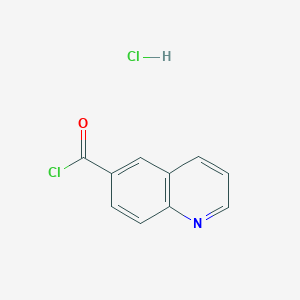
Chlorure de chlorure de quinoléine-6-carbonyle
Vue d'ensemble
Description
Quinoline-6-carbonyl chloride hydrochloride is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine moiety. Quinoline-6-carbonyl chloride hydrochloride is a significant compound in organic chemistry due to its versatile applications in medicinal and industrial chemistry .
Applications De Recherche Scientifique
Quinoline-6-carbonyl chloride hydrochloride has numerous applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with anticancer, antimicrobial, and anti-inflammatory properties.
Industrial Chemistry: The compound is utilized in the production of dyes, pH indicators, and other organic compounds.
Biological Research: It serves as a building block for creating bioactive molecules that can be used in drug discovery and development.
Méthodes De Préparation
The synthesis of quinoline-6-carbonyl chloride hydrochloride can be achieved through various methods. One common approach involves the Skraup synthesis, where aniline and glycerol are heated in the presence of sulfuric acid and mild oxidizing agents like nitrobenzene . Another method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation . Industrial production often employs these methods due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Quinoline-6-carbonyl chloride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in both nucleophilic and electrophilic substitution reactions, similar to other quinoline derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, often using reagents like potassium permanganate or sodium borohydride.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include bromine, nitrobenzene, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of quinoline-6-carbonyl chloride hydrochloride involves its interaction with various molecular targets. It can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it can modulate nuclear receptor responsiveness and disrupt cell migration, making it effective in anticancer therapies .
Comparaison Avec Des Composés Similaires
Quinoline-6-carbonyl chloride hydrochloride can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial agent.
Ciprofloxacin: An antibiotic with broad-spectrum activity.
Quinine: Another antimalarial compound.
What sets quinoline-6-carbonyl chloride hydrochloride apart is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications .
Propriétés
IUPAC Name |
quinoline-6-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO.ClH/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRUURIWNYPMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622747 | |
| Record name | Quinoline-6-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158000-98-7 | |
| Record name | Quinoline-6-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
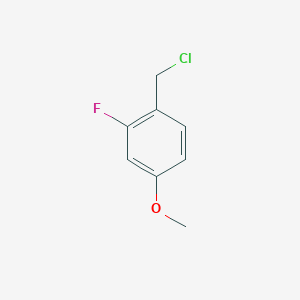
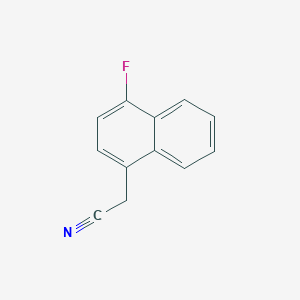
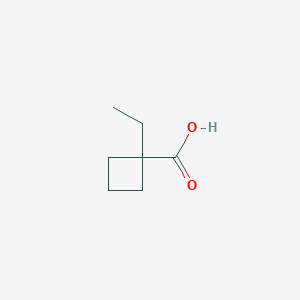
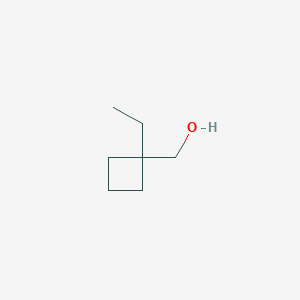
![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)
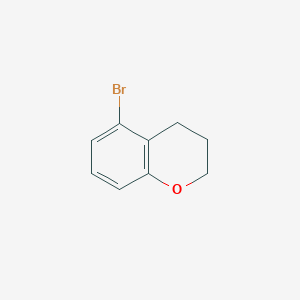
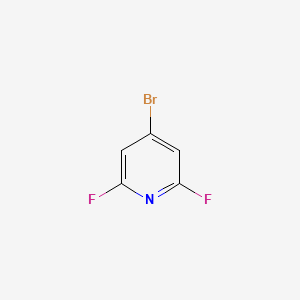
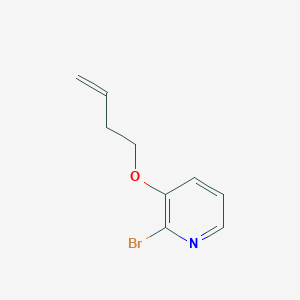
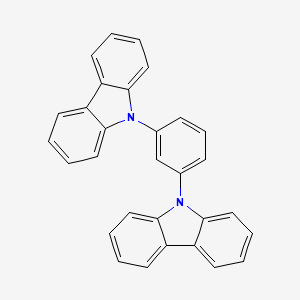
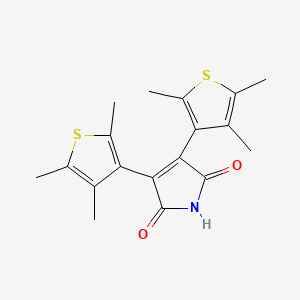
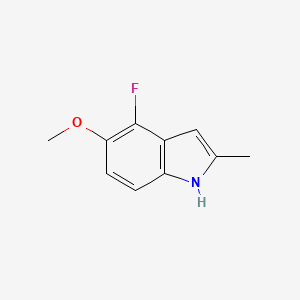
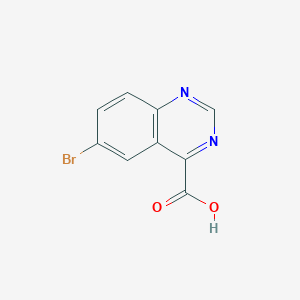
![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)
